Ethyl 2-amino-3-(methylthio)benzoate
Description
Ethyl 2-amino-3-(methylthio)benzoate is an aromatic ester derivative featuring an amino (-NH₂) group at the 2-position and a methylthio (-SCH₃) group at the 3-position of the benzoate core. This compound belongs to the class of functionalized benzoates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
ethyl 2-amino-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H13NO2S/c1-3-13-10(12)7-5-4-6-8(14-2)9(7)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
ZEANCNUFTUCZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)SC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(methylthio)benzoate typically involves the esterification of 2-amino-3-(methylthio)benzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield 2-amino-3-(methylthio)benzoic acid.
| Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|
| 2M NaOH, H₂O/EtOH, reflux | 2-Amino-3-(methylthio)benzoic acid | Complete conversion in 6–8 hours | |
| H₂SO₄ (conc.), reflux | Partial hydrolysis with side reactions | Lower selectivity due to acid-catalyzed decomposition |
This reaction is critical for generating the free carboxylic acid, which serves as a precursor for further derivatization in drug synthesis.
Oxidation of the Methylthio Group
The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| H₂O₂ (30%), acetic acid | RT, 2–4 hours | 3-(Methylsulfinyl)benzoate derivative | Selective sulfoxide | |
| H₂O₂ (excess), 60–80°C | 6–8 hours | 3-(Methylsulfonyl)benzoate derivative | Full sulfonation |
Sulfone derivatives show enhanced stability and bioactivity in medicinal chemistry applications.
Nitration Reactions
Electrophilic aromatic nitration introduces nitro groups at specific positions on the aromatic ring.
| Nitration System | Conditions | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0–5°C | 4-Nitro derivative | Para to amino group | >90% selectivity |
The amino group directs nitration to the para position, while the methylthio group exhibits minor meta-directing effects.
Nucleophilic Substitution at the Ester Group
The ethoxy group can be replaced by nucleophiles such as amines or alcohols.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine, K₂CO₃, DMF | 80°C, 12 hours | 2-Amino-3-(methylthio)benzamide | 78% | |
| Methanol, H₂SO₄ catalyst | Reflux, 24 hours | Methyl 2-amino-3-(methylthio)benzoate | 65% |
This reactivity is exploited to synthesize amides or alternate esters for structure-activity relationship studies.
Schiff Base Formation via the Amino Group
The primary amine reacts with aldehydes to form imines (Schiff bases), a key step in synthesizing bioactive molecules.
| Aldehyde | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | H₂O/CH₂Cl₂, RT, 5 min | (E)-N-(4-Nitrobenzylidene) derivative | 95% | |
| 2-Furancarboxaldehyde | Solvent-free, 60°C | Furyl-imine derivative | 88% |
This catalyst-free protocol, validated in analogous systems, highlights the amino group’s nucleophilicity and compatibility with diverse aldehydes .
Methylthio Group Functionalization
The methylthio group participates in alkylation and cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Alkylation with CH₃I | K₂CO₃, DMF, 50°C | 3-(Ethylthio) derivative | Enhanced lipophilicity | |
| Pd-catalyzed Coupling | Suzuki-Miyaura conditions | Biaryl derivatives | Materials science |
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-amino-3-(methylthio)benzoate has been studied for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structural similarity to known bioactive compounds allows it to be a precursor for synthesizing novel drugs.
-
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited antimicrobial properties against several bacterial strains. The modifications on the amino and methylthio groups were found to enhance the antimicrobial activity, suggesting that this compound could be developed into a new class of antibiotics . -
Table: Antimicrobial Activity of Derivatives
Compound Bacterial Strain Zone of Inhibition (mm) This compound E. coli 15 Derivative A Staphylococcus aureus 18 Derivative B Pseudomonas aeruginosa 12
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. Preliminary studies suggest that it can modulate serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions .
Herbicide Development
The compound serves as an important intermediate in the synthesis of herbicides. Its derivatives have been shown to possess herbicidal activity against various weed species.
-
Case Study: Synthesis of Herbicides
This compound is utilized in the synthesis of triazolopyrimidine sulfonamides, which are effective herbicides. The compound's ability to inhibit specific biochemical pathways in plants makes it valuable for agricultural applications . -
Table: Herbicidal Efficacy
Herbicide Derived from this compound Target Weed Efficacy (%) Triazolopyrimidine A Amaranthus retroflexus 85 Triazolopyrimidine B Setaria viridis 90
Polymer Chemistry
This compound has been explored for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create polymers with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(methylthio)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can participate in esterification and hydrolysis reactions. The methylthio group can undergo oxidation and reduction, affecting the compound’s reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 2-amino-3-(methylthio)benzoate is best understood through comparison with related benzoate derivatives. Key analogues include:
Substituent-Based Comparisons
- Ethyl 4-(dimethylamino)benzoate: Structure: Features a dimethylamino (-N(CH₃)₂) group at the 4-position. Reactivity: Exhibits higher reactivity in resin polymerization due to the electron-donating dimethylamino group, which accelerates free-radical reactions compared to methacrylate-based amines . Applications: Used as a co-initiator in dental resins, where it enhances the degree of monomer conversion and mechanical properties .
- Methyl 2-amino-3-nitrobenzoate: Structure: Contains a nitro (-NO₂) group at the 3-position instead of methylthio. Reactivity: The nitro group is strongly electron-withdrawing, reducing nucleophilicity at the aromatic ring compared to the methylthio group in the target compound . Applications: Likely serves as an intermediate in explosives or dye synthesis due to nitro functionality .
- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Structure: Shares a benzoate-thiophene hybrid structure with additional ethoxy and hydroxyphenyl groups. Synthesis: Produced via a Petasis reaction involving boronic acids, highlighting the versatility of amino-benzoate derivatives in multicomponent syntheses .
Physical and Chemical Properties
Biological Activity
Ethyl 2-amino-3-(methylthio)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester functional group, an amino group, and a methylthio substituent on a benzoate ring. This specific arrangement allows for diverse chemical reactivity and interaction with biological systems. The amino group can participate in hydrogen bonding, while the methylthio group may engage in hydrophobic interactions, enhancing the compound's biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby influencing metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, potentially altering signal transduction pathways that regulate cellular functions.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. This property is particularly relevant in the context of increasing antibiotic resistance.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins such as Bcl-2 family members. The unique substituents on the benzoate ring may enhance its efficacy against specific cancer types .
In Vitro Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of this compound found that it inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In another study, the compound was tested against various cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 30 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Ethyl ester, amino group, methylthio | Antimicrobial, anticancer |
| Ethyl 3-bromo-5-(methylthio)benzoate | Bromine substitution | Antimicrobial |
| Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | Hydroxyethyl substitution | Anticancer |
This table illustrates how this compound compares with structurally similar compounds in terms of biological activity.
Q & A
Q. What synthetic routes are commonly employed for the preparation of Ethyl 2-amino-3-(methylthio)benzoate, and how does the ester group influence reaction outcomes?
this compound is typically synthesized via condensation reactions using coupling agents such as HATU in dichloromethane (DCM). For example, analogous ethyl carboxylate esters are prepared by reacting carboxylic acid intermediates with amino-substituted esters under mild conditions . The ethyl ester group is less reactive toward hydrolysis compared to methyl esters, often requiring harsher conditions (e.g., NaOH in THF/EtOH/H₂O) and resulting in lower yields due to steric hindrance and electronic effects . Researchers should optimize reaction time, temperature, and solvent polarity to mitigate hydrolysis inefficiencies.
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Key methods include:
- UV-Vis and FT-IR spectroscopy to confirm functional groups (e.g., ester C=O stretches at ~1700–1750 cm⁻¹) and monitor inclusion complex formation with cyclodextrins .
- Solid-phase microextraction (SPME) coupled with GC-MS or HPLC for quantifying trace impurities or degradation products in complex matrices .
- Phase solubility studies to assess solubility enhancement strategies using excipients like hydroxypropyl-β-cyclodextrin .
Q. How can researchers validate the purity and stability of this compound during storage?
Purity is best verified via HPLC with UV detection (λ ~254 nm) using reverse-phase C18 columns. Stability studies should employ accelerated degradation protocols (e.g., exposure to heat, light, or acidic/basic conditions) followed by LC-MS to identify decomposition pathways. Storage under inert atmospheres (N₂ or Ar) at –20°C is recommended to minimize oxidative or hydrolytic degradation .
Advanced Research Questions
Q. How can contradictory data on hydrolysis yields of ethyl esters be resolved in mechanistic studies?
Discrepancies in hydrolysis rates between ethyl and methyl esters arise from differences in steric bulk and electron-donating effects. To resolve contradictions:
- Conduct kinetic isotope effect (KIE) studies to distinguish between nucleophilic vs. general base-catalyzed mechanisms.
- Use computational modeling (DFT) to compare transition-state energies for methyl vs. ethyl ester hydrolysis .
- Validate experimental conditions (e.g., NaOH concentration, solvent dielectric constant) using a design of experiments (DoE) approach to isolate key variables .
Q. What strategies are effective for optimizing the synthesis of this compound derivatives with enhanced bioactivity?
- Structure-activity relationship (SAR) studies : Systematically modify the methylthio group (e.g., replace with sulfoxide/sulfone) or the amino substituent to enhance antimicrobial or anti-inflammatory activity .
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to temporarily shield the amino group during functionalization steps .
- High-throughput screening (HTS) : Employ automated parallel synthesis and bioassays to rapidly identify derivatives with improved potency .
Q. How can vapor-liquid equilibrium (VLE) data inform the purification of this compound from reaction mixtures?
VLE measurements (e.g., using a modified Rose still ) at 101.33 kPa provide critical data for designing distillation or extraction protocols. The NRTL and UNIQUAC models accurately correlate experimental VLE data for ethyl benzoate derivatives, enabling predictions of azeotropic behavior and solvent selection for separation . For example, ethyl benzoate exhibits distinct VLE profiles with xylene isomers, guiding the choice of co-solvents for fractional distillation .
Q. What computational tools are available to predict the reactivity and metabolic pathways of this compound?
- PubChem’s predictive databases (e.g., PISTACHIO, BKMS_METABOLIC) model oxidation/reduction pathways, identifying probable metabolites like carboxylic acids or alcohol derivatives .
- Molecular docking simulations (AutoDock Vina, Schrödinger Suite) assess binding affinity to biological targets (e.g., enzymes or receptors) to prioritize derivatives for pharmacological testing .
Methodological Considerations
- Data consistency : Apply the Herington thermodynamic consistency test to validate VLE measurements and ensure adherence to Gibbs-Duhem criteria .
- Stereochemical analysis : Use chiral HPLC or X-ray crystallography (via SHELXL refinement ) to resolve enantiomers and assign absolute configurations for optically active derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
